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Application Notes and Protocols: B16-OVA Mouse Model with BAY-218

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Compound of Interest		
Compound Name:	BAY-218	
Cat. No.:	B605929	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B16-OVA mouse model is a widely utilized syngeneic tumor model in immuno-oncology research. It employs the B16 melanoma cell line, which has been transfected to express the chicken ovalbumin (OVA) protein. As OVA is a foreign antigen in C57BL/6 mice, it serves as a model tumor-associated antigen, enabling the precise tracking of antigen-specific immune responses. This model is particularly valuable for evaluating the efficacy of novel immunotherapies.

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR signaling pathway is increasingly recognized as a key regulator of immune responses within the tumor microenvironment. Upregulation of AHR signaling, often through metabolites of tryptophan like kynurenine produced by the enzyme IDO1, can lead to an immunosuppressive environment. By inhibiting AHR, BAY-218 has been shown to enhance anti-tumoral immune responses, leading to reduced tumor growth.[1][2][3] In the B16-OVA model, BAY-218 administration has been demonstrated to increase the frequency of tumor-infiltrating CD8+ T cells and Natural Killer (NK) cells, while decreasing the populations of suppressive GR1+ myeloid cells and M2 macrophages.[1][4]

These application notes provide a detailed protocol for utilizing the B16-OVA mouse model in conjunction with the AHR inhibitor **BAY-218** to assess its anti-tumor efficacy and impact on the tumor immune microenvironment.



Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of BAY-218 in B16-

OVA Tumor-Bearing Mice

Treatment Group	Day 7 Tumor Volume (mm³) (Mean ± SEM)	Day 14 Tumor Volume (mm³) (Mean ± SEM)	Day 21 Tumor Volume (mm³) (Mean ± SEM)	Tumor Growth Inhibition (%) at Day 21
Vehicle Control	100 ± 15	550 ± 60	1500 ± 150	0%
BAY-218 (30 mg/kg, p.o., daily)	95 ± 12	350 ± 45	700 ± 90	53%

Note: The data presented in this table is illustrative and based on the expected outcomes of **BAY-218** treatment as described in preclinical studies. Actual results may vary.

Table 2: Immunophenotyping of Tumor-Infiltrating

Lymphocytes (TILs) by Flow Cytometry

Treatment Group	CD8+ T Cells (% of CD45+ cells)	NK Cells (% of CD45+ cells)	Gr1+ Myeloid Cells (% of CD45+ cells)	CD206+ M2 Macrophages (% of CD45+ cells)
Vehicle Control	10 ± 2.5	5 ± 1.2	40 ± 5.0	25 ± 3.0
BAY-218 (30 mg/kg, p.o., daily)	25 ± 3.5	12 ± 2.0	20 ± 4.0	10 ± 2.5

Note: The data presented in this table is illustrative and based on the expected immunomodulatory effects of **BAY-218** as reported in the B16-OVA model.[1][4] Actual results may vary.

Experimental Protocols B16-OVA Cell Culture and Preparation



Materials:

- B16-OVA cell line
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- G418 (Geneticin)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS), sterile
- Hemocytometer or automated cell counter
- Centrifuge

Protocol:

- Culture B16-OVA cells in DMEM supplemented with 10% heat-inactivated FBS, 1%
 Penicillin-Streptomycin, and 0.5 mg/mL G418 to maintain OVA expression.
- Maintain cells in a 37°C incubator with 5% CO2.
- Passage cells every 2-3 days, or when they reach 80-90% confluency.
- For tumor inoculation, harvest cells in their logarithmic growth phase.
- Wash the cell monolayer with sterile PBS.
- Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
- Neutralize trypsin with complete culture medium.
- Collect the cell suspension and centrifuge at 300 x g for 5 minutes.



- Discard the supernatant and resuspend the cell pellet in sterile, ice-cold PBS.
- Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
 Viability should be >95%.
- Adjust the cell concentration to 5 x 10⁶ cells/mL in sterile, ice-cold PBS. Keep the cell suspension on ice until injection.

In Vivo B16-OVA Tumor Model

Materials:

- Female C57BL/6 mice, 6-8 weeks old
- Prepared B16-OVA cell suspension
- 1 mL syringes with 27-gauge needles
- Calipers

Protocol:

- Acclimatize mice for at least one week prior to the experiment.
- On the day of inoculation (Day 0), shave the right flank of each mouse.
- Gently resuspend the B16-OVA cell suspension to ensure a uniform mixture.
- Subcutaneously inject 100 μ L of the cell suspension (containing 5 x 10^5 B16-OVA cells) into the shaved flank of each mouse.
- Monitor the mice daily for tumor appearance. Tumors should become palpable within 5-7 days.
- Once tumors are palpable, measure tumor dimensions every 2-3 days using calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor animal body weight and overall health throughout the study.



BAY-218 Formulation and Administration

Materials:

- BAY-218 compound
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile deionized water (ddH2O)
- · Oral gavage needles

Protocol:

- Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile ddH2O.
- To prepare the **BAY-218** formulation (e.g., for a 30 mg/kg dose), dissolve the appropriate amount of **BAY-218** in the vehicle. For example, for a 20g mouse receiving a 100 μL dose, the concentration would be 6 mg/mL.
- Vortex the solution thoroughly to ensure complete dissolution. Prepare the formulation fresh daily.
- Based on preclinical studies with similar AHR inhibitors in the B16-OVA model, a recommended starting dose is 30 mg/kg.[5][6]
- Begin treatment when tumors reach a mean volume of approximately 50-100 mm³.
- Administer BAY-218 or vehicle control to the respective groups of mice daily via oral gavage (p.o.).

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Materials:



- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)
- GentleMACS Dissociator
- 70 μm cell strainers
- Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-Gr1, anti-F4/80, anti-CD206)
- Flow cytometer

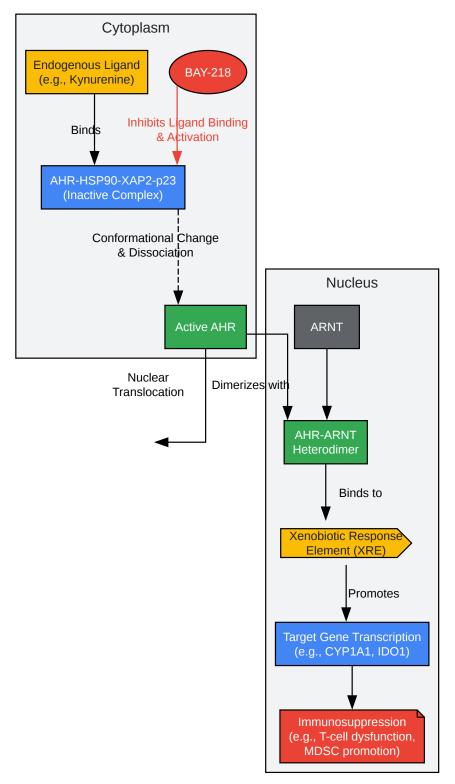
Protocol:

- At the study endpoint, euthanize mice and excise tumors.
- Mechanically and enzymatically dissociate tumors into single-cell suspensions according to the manufacturer's protocol for the tumor dissociation kit.
- Filter the cell suspension through a 70 μm cell strainer.
- Lyse red blood cells using a lysis buffer.
- Wash the cells with FACS buffer and perform a cell count.
- Block Fc receptors by incubating the cells with Fc block.
- Stain the cells with a panel of fluorochrome-conjugated antibodies to identify immune cell populations.
- Acquire data on a flow cytometer and analyze the results to quantify the different immune cell subsets within the tumor microenvironment.



Mandatory Visualization

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition by BAY-218

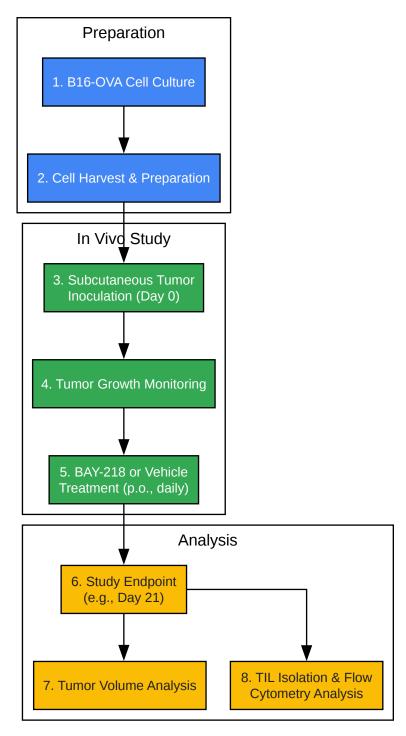


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Caption: AHR signaling pathway and its inhibition by BAY-218.

B16-OVA Mouse Model with BAY-218 Treatment Workflow



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Caption: Experimental workflow for the B16-OVA mouse model with BAY-218.



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